N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
Description
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Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-8-5-10(13-7-8)6-12-9-3-1-2-4-9/h5,7,9,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXTFNIYKCBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-((4-bromothiophen-2-yl)methyl)cyclopentanamine CAS number search
This technical guide provides an in-depth characterization, synthesis strategy, and application profile for N-((4-bromothiophen-2-yl)methyl)cyclopentanamine .
Note on CAS Registry: While close structural analogs (e.g., the cyclohexyl derivative, CAS 1040045-85-9, and cyclopropyl derivative, CAS 1040047-46-8) are indexed in standard chemical catalogs, the specific cyclopentyl derivative is frequently classified as a Make-on-Demand (MOD) or custom synthesis target in public databases. This guide provides the definitive methodology for synthesizing and validating this compound in the absence of a commercial off-the-shelf (COTS) supply.
Part 1: Chemical Identity & Profile
Compound Name: N-((4-bromothiophen-2-yl)methyl)cyclopentanamine Core Scaffold: Thiophene-2-methylamine Primary Application: Intermediate for Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands)
Physicochemical Properties (Calculated)
| Property | Value | Rationale/Source |
| Molecular Formula | C₁₀H₁₄BrNS | Based on stoichiometry. |
| Molecular Weight | 260.20 g/mol | Br isotope pattern will show ~260/262 (1:1). |
| Exact Mass | 259.0030 | Monoisotopic mass ( |
| Predicted LogP | 3.2 ± 0.4 | Lipophilic thiophene + cyclopentyl ring. |
| pKa (Base) | ~9.5 | Typical secondary aliphatic amine. |
| H-Bond Donors | 1 | Secondary amine (NH). |
| H-Bond Acceptors | 2 | Nitrogen and Thiophene Sulfur. |
| SMILES | BrC1=CSC(CNC2CCCC2)=C1 | Definitive structural string.[1] |
| InChIKey | Not indexed | Use SMILES for database queries. |
Part 2: Synthesis Strategy (Reductive Amination)
Since this compound is not a standard catalog item, the most robust route to access it is via the Reductive Amination of 4-bromothiophene-2-carbaldehyde with cyclopentanamine. This "One-Pot" procedure is preferred over alkylation to avoid over-alkylation (quaternary salt formation).
Reaction Scheme
-
Condensation: Formation of the imine (Schiff base) intermediate.
-
Reduction: Selective reduction of the imine to the secondary amine.
Reagents & Materials
-
Precursor A: 4-Bromothiophene-2-carbaldehyde (CAS 18791-75-8).
-
Precursor B: Cyclopentanamine (CAS 1003-03-8).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) – Preferred for aldehyde targets to prevent direct reduction to alcohol.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Protocol
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 eq) in DCE (0.2 M concentration).
-
Add cyclopentanamine (1.1 eq).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 1–2 hours. (Monitor by TLC/LCMS for disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x).[1]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified via Flash Column Chromatography.
-
Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5) if the amine is polar.
-
Part 3: Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision points for quality control.
Figure 1: One-pot reductive amination workflow for the synthesis of the target secondary amine.
Part 4: Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
Mass Spectrometry (LC-MS)
-
Expected Mass: [M+H]⁺ = 260.0 and 262.0.
-
Isotope Pattern: The presence of a single Bromine atom dictates a 1:1 doublet ratio at m/z M and M+2. This is the diagnostic signature for this molecule.
-
Fragmentation: Loss of the cyclopentyl group or cleavage at the benzylic (thienylic) position may be observed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Thiophene Protons: Two distinct singlets (or doublets with small coupling) in the aromatic region (~7.0–7.4 ppm). The 4-bromo substitution breaks the symmetry.
-
Benzylic Linker: A singlet at ~3.9–4.1 ppm corresponding to the –CH₂–N group.
-
Methine Proton: A multiplet at ~3.0–3.2 ppm (N–CH of the cyclopentyl ring).
-
Cyclopentyl Ring: A series of multiplets between 1.4–1.9 ppm (8 protons).
Purity Check
-
HPLC: >95% purity required for biological assays.
-
Impurity Alert: Watch for the tertiary amine (double alkylation), which would show two thiophene signals and no N-H stretch in IR.
Part 5: Applications in Drug Discovery
This molecule serves as a versatile Fragment-Based Drug Discovery (FBDD) scaffold.
-
Kinase Inhibition: The thiophene ring is a classic bioisostere for phenyl rings in the "hinge-binding" region of kinase inhibitors. The bromine handle allows for Suzuki-Miyaura coupling to extend the scaffold into the solvent-exposed pocket.
-
GPCR Ligands: The cyclopentyl amine motif is frequently found in chemokine receptor antagonists (e.g., CCR2/CCR5).
-
Library Expansion: The secondary amine can be further functionalized via:
-
Acylation (Amide formation).
-
Sulfonylation (Sulfonamide formation).
-
Urea formation.
-
Figure 2: Divergent synthesis utility of the scaffold in medicinal chemistry.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.
-
Bld Pharm. "1-(4-Bromothiophen-2-yl)-N-(cyclopentylmethyl)-N-methylmethanamine (Analog Reference)." BLD Pharm Catalog.
-
National Center for Biotechnology Information. "PubChem Compound Summary for 4-Bromothiophene-2-carboxaldehyde." PubChem.
-
ChemScene. "N-((4-Bromothiophen-2-yl)methyl)cycloheptanamine (Structural Analog)." ChemScene Catalog.
Sources
An In-depth Technical Guide to 4-Bromothiophene Derivatives with Cyclopentyl Amine Side Chains: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-bromothiophene derivatives featuring cyclopentyl amine side chains, a class of compounds with significant potential in medicinal chemistry. Thiophene-based scaffolds are prevalent in numerous FDA-approved drugs, and their diverse biological activities continue to attract considerable research interest.[1][2] This document details the synthetic strategies for preparing N-cyclopentyl-4-bromothiophene-2-carboxamide, its analytical characterization, and a discussion of its potential therapeutic applications, with a focus on anticancer and anti-inflammatory activities. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is considered a "privileged pharmacophore" in drug discovery.[1][2] Its structural and electronic properties, which are in some ways analogous to a benzene ring, allow it to serve as a versatile building block in the design of bioactive molecules.[3] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the thiophene nucleus can be readily functionalized to modulate a compound's physicochemical properties, metabolic stability, and target affinity.[3] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[4][5][6]
The incorporation of a 4-bromo substituent on the thiophene ring provides a strategic handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[7] The cyclopentyl amine side chain is another key feature, as the introduction of alicyclic amines can influence a molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile.[1] This guide will focus on the synthesis and properties of N-cyclopentyl-4-bromothiophene-2-carboxamide as a representative example of this promising class of compounds.
Synthesis of N-Cyclopentyl-4-bromothiophene-2-carboxamide
The most direct and widely employed method for the synthesis of N-cyclopentyl-4-bromothiophene-2-carboxamide is the amide coupling reaction between 4-bromothiophene-2-carboxylic acid and cyclopentylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Caption: Synthetic pathway for N-cyclopentyl-4-bromothiophene-2-carboxamide.
Causality Behind Experimental Choices
The choice of coupling reagent is critical for achieving high yields and purity. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[1][7] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1] However, this intermediate can rearrange to a stable N-acylurea, a common side product. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[2] EDC is often preferred over DCC due to the water-solubility of its urea byproduct, which simplifies purification.[8]
The choice of solvent is also important. Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated carboxylic acid intermediate.[2] The reaction is usually performed at room temperature, although initial activation at 0 °C can help to control the reaction rate and minimize side reactions.[2]
Detailed Experimental Protocol
Materials:
-
4-Bromothiophene-2-carboxylic acid (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromothiophene-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and cyclopentylamine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-cyclopentyl-4-bromothiophene-2-carboxamide.
Analytical Characterization
The structure and purity of the synthesized N-cyclopentyl-4-bromothiophene-2-carboxamide can be confirmed by a combination of spectroscopic techniques. The following are predicted and representative data based on analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the cyclopentyl group protons, and the amide N-H proton. The thiophene protons will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the cyclopentyl group attached to the nitrogen will be a multiplet, and the methylene protons of the cyclopentyl ring will appear as multiplets in the aliphatic region. The amide proton will be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the amide (typically δ 160-170 ppm), the carbons of the thiophene ring (in the aromatic region), and the carbons of the cyclopentyl group (in the aliphatic region).[5]
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.0 (br s, 1H) | -NH- |
| ~7.6 (d, 1H) | Thiophene-H |
| ~7.2 (d, 1H) | Thiophene-H |
| ~4.3 (m, 1H) | Cyclopentyl-CH |
| ~2.0-1.5 (m, 8H) | Cyclopentyl-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A strong absorption band for the C=O stretching of the amide group around 1640-1680 cm⁻¹.[9]
-
An N-H stretching vibration around 3300-3500 cm⁻¹.[9]
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a molecule containing one bromine atom.
Biological Significance and Therapeutic Potential
Thiophene carboxamide derivatives have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[7][10] The structural motif of N-cyclopentyl-4-bromothiophene-2-carboxamide positions it as a promising candidate for further biological evaluation.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of thiophene carboxamides.[7][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[7][13] The presence of the trimethoxyphenyl moiety in some anticancer agents is a key feature for their activity, and thiophene carboxamides can act as biomimetics of such structures.[11][12]
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the side chain.
Sources
- 1. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]
- 2. 1797241-92-9|4-Bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. Compound N-(4-bromophenyl)thiophene-2-carboxamide - Chemdiv [chemdiv.com]
- 4. 4-Bromothiophene-2-carboxaldehyde(18791-75-8) 1H NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 8. 83933-17-9|4-Bromothiophene-2-carboxamide|BLD Pharm [bldpharm.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. staff.najah.edu [staff.najah.edu]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Brominated Thiophene Heterocycles: Versatile Scaffolds for Modern Drug Discovery
Introduction: The Enduring Legacy and Modern Potential of the Thiophene Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a structure. Its prevalence in pharmaceuticals is not accidental; it serves as a bioisosteric replacement for the phenyl ring, enhancing physicochemical properties like metabolic stability and receptor binding affinity through its unique electronic and steric profile.[1] An analysis of FDA-approved drugs reveals the thiophene moiety's significant impact, ranking it highly among sulfur-containing pharmacophores and featuring in numerous therapeutic agents across cardiovascular, anti-inflammatory, and neurological indications.[1][2]
However, the unsubstituted thiophene ring is merely a starting point. Its true potential in drug discovery is unlocked through functionalization, which allows for the precise construction of complex molecular architectures capable of targeted biological interactions. Among the myriad of synthetic transformations, bromination stands out as the cornerstone strategy. The introduction of a bromine atom onto the thiophene nucleus converts a relatively inert C-H bond into a highly versatile C-Br bond—a reactive handle for a vast arsenal of subsequent reactions, most notably transition-metal-catalyzed cross-coupling.
This guide provides an in-depth technical exploration of brominated thiophenes as pivotal building blocks for drug discovery. We will dissect the strategic considerations for their synthesis, delve into their profound reactivity, and showcase their application in the generation of therapeutically relevant compounds. This document is designed for the practicing researcher, offering not just protocols, but the underlying chemical logic and field-proven insights to empower your discovery programs.
Part 1: The Thiophene Nucleus in Approved Pharmaceuticals
The thiophene core is a validated component of numerous successful drugs. Its lipophilicity aids in crossing the blood-brain barrier, a critical feature for drugs targeting neurological disorders, while the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] This versatility has led to the approval of at least 26 drugs containing the thiophene nucleus.[1][2]
| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) | Reference |
| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor | [1][3] |
| Ticlopidine | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor | [1][3] |
| Prasugrel | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor | [1] |
| Olanzapine | Antipsychotic | Dopamine and Serotonin receptor antagonist | [1] |
| Zileuton | Anti-asthmatic | 5-lipoxygenase inhibitor | [1][4][5] |
| Raltitrexed | Anticancer | Thymidylate synthase inhibitor | [1][6] |
| Tiaprofenic Acid | Anti-inflammatory (NSAID) | COX enzyme inhibitor | [1][4][5] |
Table 1: Representative FDA-approved drugs featuring a thiophene scaffold. This highlights the broad therapeutic applicability of the core structure.
Part 2: Strategic Bromination of Thiophenes: Creating the Master Key
The position of the bromine atom on the thiophene ring dictates the trajectory of all subsequent synthetic efforts. Therefore, achieving high regioselectivity is paramount. The choice of brominating agent and reaction conditions is a critical decision driven by the substitution pattern of the starting material and the desired isomeric outcome.
Core Principle: Electrophilic Aromatic Substitution
The thiophene ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The reaction preferentially occurs at the C2 and C5 positions (α-positions) due to superior resonance stabilization of the cationic intermediate compared to substitution at the C3 and C4 positions (β-positions). When the α-positions are blocked, substitution will occur at a β-position.
Workflow: Selecting a Bromination Strategy
The following decision tree illustrates the logical process for choosing an appropriate bromination protocol.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine via reductive amination
Application Note: Optimized Synthesis of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine via Reductive Amination
Executive Summary & Strategic Rationale
This protocol details the synthesis of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine , a secondary amine scaffold common in kinase inhibitors and GPCR ligands. The method utilizes a Direct Reductive Amination approach employing Sodium Triacetoxyborohydride (STAB) .[1]
Why this protocol?
-
Chemoselectivity: Unlike catalytic hydrogenation (
/Pd), STAB preserves the sensitive C-Br bond on the thiophene ring. -
Process Safety: Avoids the use of toxic cyanides (
) and minimizes the risk of over-alkylation (tertiary amine formation). -
Self-Validating Workup: The protocol includes a specific Acid-Base extraction sequence that chemically purifies the product, often eliminating the need for chromatography.
Retrosynthetic Analysis & Pathway
The target molecule is disconnected at the C-N bond adjacent to the thiophene ring. This reveals two precursors: an electron-rich heteroaromatic aldehyde and a cycloalkyl amine.
Figure 1: Retrosynthetic disconnection showing the aldehyde and amine precursors.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Rationale |
| 4-Bromothiophene-2-carbaldehyde | 191.05 | 1.0 | Electrophile | Limiting reagent to ensure complete consumption. |
| Cyclopentanamine | 85.15 | 1.1 - 1.2 | Nucleophile | Slight excess drives imine equilibrium forward. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reductant | Hydride source; requires excess due to slow reaction with solvent/moisture. |
| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | Catalyst | Activates the carbonyl/imine. Essential for thiophene aldehydes. |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Standard solvent for STAB; maintains solubility of the iminium intermediate. |
Step-by-Step Methodology
Step 1: Solvation and Activation
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothiophene-2-carbaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
-
Add Cyclopentanamine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Note: The solution may warm slightly.[5] The acid protonates the carbonyl oxygen, making it more electrophilic for the amine attack.
-
Step 2: Imine Formation (The "Aging" Period)
4. Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen (
- Critical Control Point: Although STAB allows for "direct" addition, a short aging period ensures the equilibrium shifts toward the imine (
) before the hydride is introduced. This minimizes direct reduction of the aldehyde to the alcohol side-product.[5]
Step 3: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.
- Observation: Mild effervescence may occur.
- Stir the reaction at RT for 4–16 hours.
- Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde (UV active) and the appearance of the secondary amine (basic).
Step 4: Quenching
7. Quench the reaction by slowly adding saturated aqueous
Purification: The Acid-Base Workup (Self-Validating)
Chromatography is often unnecessary if this extraction protocol is followed strictly. This method exploits the basicity of the product to separate it from neutral impurities (unreacted aldehyde/alcohol).
Figure 2: Acid-Base extraction logic for purification of secondary amines.
Detailed Workup Procedure:
-
Initial Extraction: Extract the quenched mixture with DCM. Wash the organic layer with brine.
-
Acid Extraction (Purification Step): Extract the organic layer with 1N HCl (2x).
-
Discard Organic Layer: The organic layer contains the impurities. Discard it (after verifying no product is lost via LCMS).
-
Basification: Cool the aqueous acidic layer to 0°C. Slowly add 2N NaOH until the pH is >12.
-
Final Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Quality Control & Troubleshooting
Expected Analytical Data
-
1H NMR (
):-
Thiophene protons: Two doublets (or singlets depending on resolution) in the aromatic region (~6.9 - 7.2 ppm).
-
Benzylic position: A singlet at ~3.9 ppm (
-Thiophene). -
Cyclopentyl Methine: A multiplet at ~3.1 ppm (
-cyclopentyl). -
Amine Proton: A broad singlet (exchangeable) usually around 1.5 - 2.0 ppm.
-
-
LCMS:
peak corresponding to Mass ~260/262 (1:1 ratio due to isotope pattern).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent. | STAB decomposes in moisture. Use fresh reagent and dry DCE. |
| Alcohol Impurity | Direct reduction of aldehyde.[9][10] | Increase the "aging" time (Step 2) to ensure imine forms before adding STAB. |
| Bis-alkylation | Primary amine is too nucleophilic. | Ensure the amine is in slight excess (1.2 equiv) relative to the aldehyde. |
| Debromination | Incorrect reductant. | Do not use |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[10][12]
-
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 .
-
Baxter, E. W. ; Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002 , 59, 1–714.
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- 5. DSpace [open.bu.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Comprehensive Guide to the Reductive Amination of 4-Bromothiophene-2-carboxaldehyde with Cyclopentylamine
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction: The Strategic Importance of Thiophene-Containing Secondary Amines
Thiophene derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their unique electronic properties and ability to engage in a wide range of biological interactions. The synthesis of N-substituted aminomethylthiophenes, in particular, serves as a critical step in the development of novel therapeutics. Reductive amination stands out as one of the most robust and versatile methods for forging C-N bonds, offering high yields and operational simplicity.
This document provides a detailed, field-proven protocol for the synthesis of (4-bromothiophen-2-yl)-N-cyclopentylmethanamine via the reductive amination of 4-bromothiophene-2-carboxaldehyde and cyclopentylamine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a step-by-step guide from reaction setup to product characterization.
Mechanistic Insight: The "Why" Behind the Protocol
The reductive amination of an aldehyde with a primary amine proceeds through a two-stage mechanism:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the cyclopentylamine's nitrogen on the electrophilic carbonyl carbon of 4-bromothiophene-2-carboxaldehyde. This is followed by a proton transfer and subsequent dehydration to form a Schiff base, or iminium ion, intermediate. This step is typically acid-catalyzed and reversible.
-
Reduction: The formed iminium ion is then selectively reduced by a hydride-donating reagent to yield the final secondary amine product.
The choice of reducing agent is critical for the success of this reaction. A reagent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde is ideal. This is where mild reducing agents like sodium triacetoxyborohydride (STAB) excel.
Reagent Selection: A Justified Approach
| Reagent Name | Formula | Molar Mass ( g/mol ) | Role in Reaction | Key Considerations |
| 4-Bromothiophene-2-carboxaldehyde | C₅H₃BrOS | 191.05 | Aldehyde | Starting material, electrophile. |
| Cyclopentylamine | C₅H₁₁N | 85.15 | Amine | Starting material, nucleophile. |
| Sodium Triacetoxyborohydride (STAB) | Na(CH₃COO)₃BH | 211.94 | Reducing Agent | Mild and selective for iminium ions over aldehydes. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Aprotic, effectively solubilizes reactants. |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | Catalyst | Facilitates imine formation. |
Why Sodium Triacetoxyborohydride (STAB)?
Historically, sodium cyanoborohydride (NaBH₃CN) was a common choice for reductive aminations. However, it suffers from the significant drawback of being highly toxic and can generate hydrogen cyanide gas under acidic conditions.
STAB has emerged as a superior alternative for several reasons:
-
Enhanced Selectivity: It is less basic and more sterically hindered than other borohydrides, making it highly selective for the reduction of the protonated iminium ion over the starting aldehyde or ketone.
-
Improved Safety Profile: It is a non-toxic, stable, and easy-to-handle solid, eliminating the risks associated with cyanide-containing reagents.
-
Mild Reaction Conditions: STAB is effective under mild, slightly acidic conditions, which are optimal for imine formation without causing side reactions.
Experimental Workflow: A Visual Guide
Caption: Reductive Amination Workflow
Detailed Step-by-Step Protocol
Materials:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromothiophene-2-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).
-
Add cyclopentylamine (1.1 eq) to the solution.
-
Add glacial acetic acid (1.2 eq) to catalyze the imine formation.
-
Stir the reaction mixture at room temperature for 20-30 minutes.
-
-
Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Initial effervescence may occur.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-3 hours).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
The purified product, (4-bromothiophen-2-yl)-N-cyclopentylmethanamine, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Expected Results and Characterization
The final product is expected to be a stable secondary amine.
-
¹H NMR: Expect to see characteristic peaks for the thiophene ring protons, the cyclopentyl protons, a singlet for the benzylic-type CH₂ group, and a broad singlet for the N-H proton.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₀H₁₄BrNS), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional charge of STAB can be added. Ensure all reagents are anhydrous, as water can hydrolyze the iminium intermediate and the reducing agent.
-
Side Products: Over-reduction to the alcohol is unlikely with STAB but can occur with stronger reducing agents. If this is observed, consider lowering the reaction temperature.
-
Workup Emulsions: If an emulsion forms during the aqueous workup, adding brine can help to break it.
Conclusion
This protocol, centered around the use of sodium triacetoxyborohydride, provides a reliable and scalable method for the synthesis of (4-bromothiophen-2-yl)-N-cyclopentylmethanamine. The mild conditions and high selectivity make it an excellent choice for the synthesis of complex molecules in a drug discovery setting. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently apply and adapt this protocol for the synthesis of a wide array of secondary and tertiary amines.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Application Note: Optimization of Mono-N-Alkylation of Cyclopentylamine with 4-Bromo-2-(bromomethyl)thiophene
Abstract & Scope
This application note details the optimized protocol for the synthesis of N-((4-bromothiophen-2-yl)methyl)cyclopentanamine . The reaction involves the
Key Technical Challenge: The primary challenge in this synthesis is preventing over-alkylation (formation of the tertiary amine) and suppressing the formation of quaternary ammonium salts. This guide provides a high-fidelity protocol using controlled addition kinetics and solvent effects to maximize the yield of the secondary amine.
Target Audience: Medicinal Chemists, Process Development Scientists.
Chemical Background & Reaction Mechanics[1][2][3][4][5][6][7][8]
Reaction Scheme
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Nucleophile: Cyclopentylamine (Primary amine, moderate steric hindrance).
-
Electrophile: 4-bromo-2-(bromomethyl)thiophene. Note that the bromine attached directly to the thiophene ring (C4 position) is
hybridized and unreactive under these mild conditions. Only the benzylic-like bromomethyl group (C2 position) reacts.
Figure 1: Reaction pathway highlighting the critical branch point between mono-alkylation (green) and over-alkylation (grey).
Critical Parameters[9]
-
Stoichiometry: To favor mono-alkylation, the concentration of free primary amine must remain high relative to the alkylating agent during the addition phase.
-
Base Selection: An inorganic base (
or ) is preferred over organic bases (TEA/DIPEA) in Acetonitrile (MeCN). Inorganic bases are insoluble in MeCN, providing a heterogeneous surface that moderates the reaction rate and simplifies workup. -
Temperature: The reaction is exothermic. Initial addition at
is mandatory to suppress the kinetic rate of the secondary amine reacting further.
Experimental Protocol
Materials & Reagents[3][4][6]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| 4-Bromo-2-(bromomethyl)thiophene | 255.94 | 1.0 | ~1.7 | Electrophile |
| Cyclopentylamine | 85.15 | 1.5 - 2.0 | 0.86 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base (HBr Scavenger) |
| Acetonitrile (MeCN) | - | Solvent | - | Polar Aprotic Solvent |
Note: If Cyclopentylamine is expensive or limited, reduce to 1.1 equiv and ensure strictly slow addition of the electrophile.
Step-by-Step Methodology
Step 1: Preparation of Nucleophile Solution
-
Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Add Cyclopentylamine (1.5 equiv) and
(2.0 equiv). -
Add anhydrous Acetonitrile (MeCN) (10 volumes relative to electrophile mass).
-
Cool the suspension to
using an ice-water bath.
Step 2: Controlled Addition (The Critical Step)
-
Dissolve 4-bromo-2-(bromomethyl)thiophene (1.0 equiv) in a separate vial using a minimal amount of MeCN (2-3 volumes).
-
Dropwise Addition: Using a syringe pump or pressure-equalizing addition funnel, add the electrophile solution to the amine suspension over 30–45 minutes .
-
Why? Keeping the electrophile concentration low ensures that every bromide molecule encounters a primary amine (which is in excess) rather than a newly formed secondary amine product.
-
-
Once addition is complete, allow the reaction to stir at
for another 30 minutes.
Step 3: Reaction Progression
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT,
). -
Stir for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[3]
-
Target: Disappearance of the bromomethyl thiophene starting material.
-
Observation: The product usually spots more polar (lower
) than the thiophene starting material but less polar than the amine.
-
Step 4: Workup & Isolation
-
Quench: Dilute the reaction mixture with water (
, 20 vol). -
Extraction: Extract with Ethyl Acetate (EtOAc,
vol).-
Note: DCM can also be used, but EtOAc is generally greener and sufficient for this lipophilicity.
-
-
Wash: Wash combined organics with Brine (sat. NaCl).
-
Dry: Dry over anhydrous Sodium Sulfate (
). Filter and concentrate in vacuo.
Purification Strategy
While the crude purity is often high (>90%), purification is recommended to remove traces of bis-alkylated byproduct.
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0%
20% EtOAc in Hexanes. -
Tip: Add 1% Triethylamine (TEA) to the eluent to prevent "streaking" of the amine on the silica.
-
Workflow Visualization
Figure 2: Workup and purification flowchart ensuring isolation of the free base amine.[3]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High levels of Bis-alkylation | Addition was too fast or localized high concentration. | Increase dilution of the electrophile; Use a syringe pump; Increase amine equivalents to 3.0. |
| Low Conversion | Old/Wet reagents or degraded electrophile. | Thiophene alkyl halides degrade over time (turn black/acidic). Use fresh reagents. Check |
| Emulsion during workup | Cyclopentylamine acting as surfactant. | Add a small amount of MeOH to the extraction or saturate the aqueous phase fully with solid NaCl. |
| Product Streaking on TLC | Interaction with Silica acidity. | Pre-wash TLC plate with 5% TEA/Hexane or add TEA to the mobile phase. |
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: 4-bromo-2-(bromomethyl)thiophene is a benzylic-type halide and likely a potent lachrymator (tear gas agent) and skin sensitizer. All operations must be performed in a functioning fume hood.
-
Thiophene Toxicity: Thiophene derivatives can be toxic. Wear nitrile gloves, safety glasses, and a lab coat.
-
Waste Disposal: Segregate halogenated organic waste.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
-
Thermo Fisher Scientific. (2012).[4] Safety Data Sheet: 2-Bromothiophene derivatives.[5] (General safety handling for thiophene halides).
-
BenchChem. (2025).[3] Experimental procedure for N-alkylation of primary amines.[3][6][7][8] (General protocol validation).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. neb.com [neb.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine synthesis
This guide outlines the strategic synthesis and protection of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine , a high-value scaffold in medicinal chemistry often employed in the development of kinase inhibitors and GPCR ligands.[1]
The presence of a reactive secondary amine and an aryl bromide requires a "Protect-Functionalize-Deprotect" strategy to enable downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without catalyst poisoning or competing N-arylation.[1]
Application Note & Protocol Guide
Part 1: Core Synthesis (Reductive Amination)
The most efficient route to the core scaffold is the direct reductive amination of 4-bromothiophene-2-carbaldehyde with cyclopentylamine .[1] This "one-pot" procedure avoids the isolation of unstable imine intermediates.[1][2]
Mechanism & Rationale
-
Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃. It is mild, less toxic than cyanoborohydride, and does not reduce the aldehyde or the bromine handle, ensuring chemoselectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard. DCE is preferred for slightly slower reactions requiring elevated temperatures, though this reaction typically proceeds at Room Temperature (RT).
-
Acid Catalyst: Acetic acid (AcOH) is added to catalyze imine formation by protonating the carbonyl oxygen, facilitating nucleophilic attack by the amine.
Experimental Protocol 1: Core Scaffold Synthesis
Reagents:
-
4-Bromothiophene-2-carbaldehyde (1.0 equiv)[1]
-
Cyclopentylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (glacial, 1.0 equiv)
-
DCM (0.2 M concentration)
Procedure:
-
Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 4-bromothiophene-2-carbaldehyde in anhydrous DCM. Add cyclopentylamine and acetic acid. Stir at RT for 30–60 minutes.[1] Checkpoint: Monitor by TLC (or LCMS) to confirm the disappearance of the aldehyde.
-
Reduction: Cool the mixture to 0°C (optional, but good practice). Add STAB portion-wise over 10 minutes to control mild exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution occurs). Extract with DCM (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: The secondary amine is basic. Purify via flash column chromatography using DCM/MeOH (95:5) with 1% NH₄OH or Triethylamine to prevent streaking on silica.
Part 2: Protecting Group Strategies (The Decision Matrix)
Once the secondary amine is formed, it must be protected to prevent interference during palladium-catalyzed coupling at the 4-Br position.[1]
Strategy A: Boc (tert-Butyloxycarbonyl) – The Gold Standard
-
Why: Stable to basic coupling conditions (Suzuki, Buchwald bases). Stable to nucleophiles.[1]
-
Thiophene Caution: Deprotection requires acid.[1][5] Thiophenes are electron-rich and can polymerize in strong, neat acids.[1] Solution: Use scavengers or controlled acidic conditions (HCl/Dioxane) rather than neat TFA.
Protocol 2A: Boc Protection [1]
-
Dissolve the amine (from Part 1) in DCM (0.2 M).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and Triethylamine (TEA) (1.5 equiv).
-
Stir at RT for 2–4 hours.
-
Wash with 0.1 M HCl (to remove TEA), then NaHCO₃. Dry and concentrate.
-
Result: N-Boc-N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine.[1]
Protocol 2B: Thiophene-Safe Boc Deprotection
Avoid neat TFA.
-
Dissolve the protected intermediate in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5–10 equiv).
-
Stir at RT.[1][6][7] The amine hydrochloride salt often precipitates, protecting the thiophene ring from cationic polymerization.
-
Filter the solid or concentrate and neutralize with NaHCO₃.
Strategy B: Fmoc (Fluorenylmethyloxycarbonyl) – The Orthogonal Route
-
Why: Use if the downstream molecule contains acid-sensitive groups (e.g., acetals, tert-butyl esters) that must survive amine deprotection.[1]
-
Constraint: The Fmoc group is base-labile. You cannot use strong bases (e.g., NaOtBu, KOtBu) in subsequent cross-couplings. Use milder bases like K₂CO₃ or K₃PO₄.[1]
Strategy C: The "Avoid" List – Cbz (Carboxybenzyl)
-
Critical Warning: Cbz is typically removed via Hydrogenolysis (H₂, Pd/C). Sulfur atoms in thiophene poison Palladium catalysts , halting hydrogenation.
-
Alternative: Cbz can be removed with HBr/AcOH, but this is harsh. Recommendation: Avoid Cbz unless absolutely necessary.
Part 3: Visualization of the Workflow
The following diagram illustrates the synthesis and decision logic for functionalizing this scaffold.
Caption: Workflow for synthesis, protection, and functionalization of the aminothiophene scaffold.
Part 4: Troubleshooting & Stability Data[1]
| Parameter | Observation | Recommendation |
| Thiophene Stability | Sensitive to oxidation and strong acids.[1] | Store under inert atmosphere. Avoid neat TFA; use HCl/Dioxane for deprotection. |
| C-Br Bond Stability | Stable to STAB and mild bases.[1] Labile to n-BuLi. | Do not use n-Butyllithium for deprotonation; halogen-metal exchange will occur at the Br position.[1] |
| Pd Catalyst Poisoning | Free amine and Thiophene sulfur can coordinate Pd.[1] | Mandatory: Protect the amine (Boc) before adding Pd catalysts. Use bidentate ligands (e.g., Xantphos, dppf) to outcompete sulfur coordination. |
| Cbz Removal | Hydrogenation fails (S-poisoning). | Do not use Cbz if H₂ removal is intended.[1] Use Boc or Fmoc.[1][8][9] |
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Thiophene Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1] (Standard reference for Boc/Fmoc stability).
-
Catalyst Poisoning by Sulfur: Maes, B. U. W., et al. "Palladium-catalyzed amination of chloro-substituted thiophenes."[1] Tetrahedron, 2001. Link
- Boc Deprotection on Heterocycles: Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004. (Discusses acid sensitivity of electron-rich heterocycles).
Sources
- 1. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
[1]
Executive Summary & Molecule Profile
User Query: "I am observing low purity and streaking on TLC after the reductive amination of 4-bromothiophene-2-carbaldehyde with cyclopentanamine. How do I isolate the pure secondary amine?"
Scientist’s Insight: This molecule presents a classic "dual-threat" purification challenge:
-
The Thiophene Moiety: Electron-rich and sensitive to strong mineral acids (risk of polymerization or trimerization).[1]
-
The Secondary Amine: Highly polar and basic (estimated pKa ~9.3), leading to strong interactions with silanol groups on silica gel (streaking/tailing).
The synthesis typically utilizes Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over aldehydes, minimizing alcohol byproducts. However, boron salts and unreacted aldehyde often persist.[1] The following protocols are designed to exploit the basicity of the amine while protecting the thiophene ring.
| Property | Value (Est.) | Implication for Purification |
| pKa (Conjugate Acid) | ~9.0 – 9.5 | Protonates at pH < 7.[1] Extractable into aqueous acid.[1] |
| LogP | ~3.2 | Lipophilic enough for DCM/EtOAc extraction in free base form.[1] |
| Acid Sensitivity | Moderate | Avoid hot concentrated mineral acids (H₂SO₄/H₃PO₄).[1] Use dilute HCl or citric acid.[1] |
| Boiling Point | High (>250°C) | Distillation is risky (decomposition).[1] Rely on extraction/chromatography.[1] |
Module 1: The "Self-Validating" Acid-Base Extraction
Status: Primary Purification Method (Recommended)
This protocol uses pH switching to separate the product from neutral impurities (unreacted aldehyde, alcohol byproduct) and boron salts.
The Logic (Causality)
-
Step A (Acidification): Converts the amine to its ammonium salt (water-soluble). Neutral organic impurities remain in the organic layer.
-
Step B (Basification): Converts the ammonium salt back to the free amine (organic-soluble). Inorganic salts remain in the water.
Step-by-Step Protocol
-
Quench: Quench the reaction mixture (typically in DCM/DCE) with saturated aqueous NaHCO₃. Stir for 15 minutes to break down boron complexes.
-
Phase Separation: Separate the organic layer.[1]
-
Acid Extraction (Critical Step):
-
Extract the organic layer with 1M HCl (3 x volume).[2]
-
Validation: Check the aqueous layer pH; it must be < 2.
-
Thiophene Safety: Keep this step cold (0°C - RT) and brief to prevent acid-catalyzed thiophene degradation.[1]
-
DECISION POINT: Keep the AQUEOUS layer. Discard the organic layer (contains aldehyde/alcohol).
-
-
Basification:
-
Cool the aqueous acidic layer to 0°C.
-
Slowly add 4M NaOH until pH reaches > 12.[1]
-
Observation: The solution should turn cloudy as the free amine oils out.
-
-
Final Extraction:
Figure 1: Logic flow for the acid-base extraction purification strategy.
Module 2: Chromatographic Polishing
Status: Secondary Purification (If Acid-Base fails)
If the product still contains polar impurities or "streaks" on TLC, standard silica chromatography will fail because the basic amine interacts with acidic silanols.[4]
Method A: The "Deactivated" Silica (Standard)
-
Mobile Phase: DCM : MeOH : NH₄OH (95 : 4 : 1).[1]
-
Protocol:
Method B: Amine-Functionalized Silica (Preferred)[1]
Troubleshooting Guide (FAQ)
Q1: I see a spot just above my product on TLC that won't separate. What is it?
-
Diagnosis: This is likely the bis-alkylated impurity (tertiary amine), where one amine molecule has reacted with two aldehyde molecules.
-
Solution: This is non-polar compared to your secondary amine.[1]
-
Fix: Use the Acid-Base extraction (Module 1).[1] The tertiary amine is less basic and more lipophilic; careful pH control (extracting at pH 4-5 instead of 2) can sometimes differentiate them, but chromatography (Module 2) is usually required to separate the mono- vs. bis-alkylated species.
-
Q2: My product turned black during rotary evaporation.
-
Diagnosis: Thiophene oxidation or polymerization.[1] This often happens if the water bath is too hot (>45°C) or if traces of strong acid remained in the flask.
-
Solution:
Q3: The product is an oil and hard to handle. Can I make it a solid?
-
Protocol: Yes, salt formation is excellent for stabilization.[1]
-
Dissolve the free base oil in a minimal amount of Diethyl Ether or EtOAc.
-
Add 1.0 equivalent of 4M HCl in Dioxane dropwise.
-
The white precipitate is the hydrochloride salt. Filter and wash with ether.[1]
-
Note: This also purifies the compound further, as non-basic impurities stay in the mother liquor.
-
Figure 2: Decision tree for common purification issues.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][8] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1]
-
Biotage Application Note. "Is there an easy way to purify organic amines?" Biotage Knowledge Base, 2023.[1]
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 10: Acid-Base Extraction).
-
Common Organic Chemistry. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Protocols."
Sources
- 1. N-benzylcyclopentanamine | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 4. biotage.com [biotage.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.msu.ru [chem.msu.ru]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Stability of Secondary Thiophene Amines
Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: THIO-AMINE-STAB-001 Subject: Prevention of oxidative degradation in secondary thiophene amines.
Introduction
Welcome to the Technical Support Center. You are likely reading this because your thiophene amine—previously a pristine white solid or clear oil—has turned into a dark brown gum, or your LCMS is showing baffling mass shifts (
Secondary thiophene amines present a "double threat" regarding stability:
-
The Thiophene Ring: An electron-rich aromatic system prone to electrophilic attack and S-oxidation.[1]
-
The Secondary Amine: Susceptible to radical formation, N-oxidation, and conversion to imines/nitrones.
This guide moves beyond basic "store in the fridge" advice. We will engineer a storage protocol that acts as a self-validating system —meaning the physical state of your compound will tell you immediately if it is pure or degraded.
Module 1: Diagnostics (Troubleshooting)
Before we fix the storage, let's confirm the pathology. Use this table to diagnose the state of your material.
| Symptom | Probable Cause | Technical Explanation |
| Darkening (Yellow | Radical Polymerization & Quinoidal Formation | Thiophene rings can undergo oxidative coupling (dimerization) or ring-opening, leading to extended conjugated systems (chromophores) that absorb light strongly. |
| LCMS: | N-Oxide or S-Oxide Formation | Incorporation of a single oxygen atom. If the amine is hindered, N-oxide is likely. If the thiophene is electron-rich, S-oxide is possible.[1] |
| LCMS: | Imine Formation | Oxidative dehydrogenation of the secondary amine ( |
| Solubility Change | Salt vs. Free Base Confusion | If your "oil" suddenly solidifies or your "solid" turns to gum, you may have unintentional salt formation (with atmospheric |
Module 2: The Root Cause (Mechanistic Insight)
To prevent degradation, you must understand the enemy. Oxidation in these systems is rarely a single event; it is a cascade.
The "Double Threat" Mechanism:
-
Nitrogen Center: The lone pair on the secondary amine is the primary initiation site for radical abstraction, leading to imines or nitrones [1].
-
Thiophene Center: The sulfur atom can be oxidized to a thiophene-S-oxide, which is highly reactive and acts as a diene in Diels-Alder reactions, leading to rapid dimerization and "black gum" formation [2].
Visualization: Degradation Cascade The following diagram maps the oxidative fate of your compound.
Figure 1: The dual degradation pathways of thiophene amines. Note that S-oxides often lead to polymerization (black solids), while amine oxidation leads to mass shifts (M-2, M+16).
Module 3: The Protocols (Prevention & Storage)
Do not rely on "hope" as a strategy. Use Protocol B whenever possible, as it creates a barrier to oxidation that is thermodynamically robust.
Protocol A: Inert Storage (For Oils/Liquids)
Use this only if you absolutely must keep the free base.
-
Container: Amber glass vial (blocks UV light which catalyzes radical formation).
-
Headspace: Purge with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the liquid surface [3].
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap, then wrap with electrical tape or store inside a secondary jar containing a desiccant and an oxygen scavenger sachet.
-
Temp: Store at -20°C.
Protocol B: The "Self-Validating" Salt Formation (Recommended)
This is the gold standard. By converting the amine lone pair into a salt (ammonium), you shut down the primary oxidation pathway. Furthermore, salts usually crystallize, pushing impurities (like oxidized thiophene oligomers) into the mother liquor.
The Workflow:
-
Dissolution: Dissolve your thiophene amine in a non-protic solvent (e.g., Diethyl Ether or Dioxane).
-
Acidification: Add
(4M in Dioxane) or anhydrous in ether dropwise at 0°C.-
Why HCl? Hydrochloride salts of thiophenes are generally stable solids [4].
-
-
Precipitation: The salt should crash out as a white solid.
-
Validation (The Check):
-
White Solid?
Success. The lattice energy stabilizes the molecule. -
Brown Oil/Gum?
Failure. The starting material was likely already degraded, or the solvent contained water.
-
Visualization: Storage Decision Tree
Figure 2: Decision matrix for stabilizing thiophene amines. Converting oils to salts is the critical control point.
Module 4: Remediation (Cleanup)
If your sample has already degraded (brown/black):
-
Do NOT Distill: Thiophene S-oxides and peroxides can be explosive or thermally unstable. Heating will accelerate polymerization.
-
Acid Wash (Extraction):
-
Dissolve the impure material in Ethyl Acetate.
-
Extract with dilute aqueous
(1M). The amine moves to the water layer; the neutral thiophene polymers/dimers stay in the organic layer. -
Wash the aqueous layer with fresh Ethyl Acetate.
-
Basify the aqueous layer (cool to 0°C, add NaOH) and extract back into ether.
-
-
Silica Warning: Avoid prolonged contact with silica gel, as its acidity can catalyze thiophene degradation. If chromatography is necessary, add 1% Triethylamine to the eluent to deactivate the silica.
References
-
Mechanism of Amine Oxidation
-
Chow, Y. L., et al. "Mechanisms of the oxidation of organic amines." DTIC, 1968. 2
-
-
Thiophene S-Oxide Instability
-
Dansette, P. M., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites." NIH / PMC, 2009. 1
-
-
Air Sensitive Handling
-
Salt Formation Protocols
-
ScienceMadness/Reddit Community Discussion on Amine Salts. "Isolation of primary amines as HCl salt problem." 6
-
Sources
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ossila.com [ossila.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
Troubleshooting low conversion rates in thiophene bromide cross-coupling reactions
The following technical guide is designed for the Senior Application Scientist persona. It prioritizes mechanistic understanding, actionable troubleshooting, and self-validating protocols.
Topic: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling of Thiophene Bromides. Doc ID: TS-THIO-001 Last Updated: 2025-05-12[1]
Executive Summary: The "Thiophene Paradox"
Thiophene bromides present a unique challenge in cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). While theoretically electron-rich and prone to facile oxidative addition, they frequently suffer from catalyst poisoning and protodebromination .
The sulfur atom in the thiophene ring acts as a "soft" Lewis base, coordinating strongly to the "soft" Palladium(II) intermediates. This creates a resting state trap (heterocycle-Pd complex) that competes with the productive catalytic cycle. Low conversion in these reactions is rarely due to a lack of reactivity; it is almost always due to catalyst deactivation or competitive side-pathways .
Diagnostic Decision Tree
Before altering conditions, diagnose the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for categorizing reaction failure based on LCMS/GCMS data.
Critical Failure Modes & Solutions
Issue 1: Catalyst Poisoning (The Sulfur Trap)
Symptom: Reaction stalls at 10-20% conversion. Adding more catalyst restarts it briefly, then it dies again. Mechanism: The thiophene sulfur coordinates to the Pd(0) or Pd(II) center, displacing labile ligands (like PPh3) and shutting down the cycle. Solution:
-
Ligand Switch: Abandon simple phosphines (PPh3). Use bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or strongly chelating bidentate ligands (dppf ). These ligands create a steric wall that prevents the sulfur atom from binding to the Pd center while allowing the C-Br bond to access the metal.
-
Precatalysts: Do not generate Pd(0) in situ from Pd(OAc)2 + Ligand. This induction period allows sulfur poisoning to occur before the active catalyst forms. Use Pd(dppf)Cl2[2]·DCM or XPhos Pd G3/G4 precatalysts.
Issue 2: Protodebromination (Reduction)
Symptom: Thiophene bromide is consumed, but the product is the de-brominated thiophene (Ar-H) rather than the coupled product. Mechanism:
-
Solvent Protonation: If using alcoholic solvents (MeOH, EtOH), the Pd-Ar intermediate can abstract a proton.
-
Beta-Hydride Elimination: If using alkyl-amine bases (TEA, DIPEA), beta-hydride elimination can generate a Pd-H species which reduces the aryl halide. Solution:
-
Solvent: Switch to strictly anhydrous, non-protic solvents. 1,4-Dioxane or Toluene are superior.
-
Base: Switch to inorganic bases. K3PO4 (anhydrous) or CsF are preferred over carbonates or amines.
Issue 3: Boronic Acid Instability (If coupling with Thiophene-B)
Symptom: The electrophile (Bromide) remains, but the nucleophile (Boronic Acid) disappears. Mechanism: Thiophene boronic acids are notoriously unstable and undergo protodeboronation (C-B bond hydrolysis) rapidly in aqueous base. Solution:
-
Slow Addition: Add the boronic acid via syringe pump over 2-4 hours to keep its instantaneous concentration low relative to the catalyst.
-
Surrogate Nucleophiles: Switch to Potassium Organotrifluoroborates (Molander Salts) or MIDA Boronates . These release the active boronic acid slowly, matching the catalytic turnover rate.
Data Presentation: Ligand Performance Matrix
Comparative screening data for the coupling of 3-bromothiophene with Phenylboronic acid (1.0 equiv).
| Catalyst System | Ligand Class | Conversion (1h) | Conversion (24h) | Primary Byproduct | Recommendation |
| Pd(PPh3)4 | Monodentate (Simple) | 15% | 18% | Unreacted SM | AVOID (Poisoning prone) |
| Pd(OAc)2 + P(o-tol)3 | Bulky Monodentate | 40% | 65% | Homocoupling | POOR (Instability) |
| Pd(dppf)Cl2 | Bidentate (Chelating) | 85% | >98% | Trace | RECOMMENDED (Robust) |
| XPhos Pd G3 | Buchwald (Dialkylbiaryl) | 95% | >99% | None | GOLD STANDARD (High TOF) |
| PEPPSI-IPr | NHC Carbene | 90% | 92% | De-bromination | GOOD (For difficult cases) |
Experimental Protocol: The "Gold Standard" Workflow
This protocol uses Pd(dppf)Cl2 due to its resistance to sulfur poisoning and general robustness in air/moisture variable environments.
Reagents:
-
Thiophene Bromide (1.0 equiv)
-
Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio) - Note: Small water content is required for the boronic acid activation cycle, but excess promotes dehalogenation.
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the Thiophene Bromide, Boronic Acid, K3PO4, and Pd catalyst. Add a magnetic stir bar.
-
Degassing (Crucial): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3x). Oxygen promotes homocoupling and catalyst death.[4]
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat the reaction block to 80-90°C . Thiophenes have a higher activation energy for oxidative addition than benzenes; room temperature is rarely sufficient.
-
Monitoring: Check LCMS at 1 hour.
-
If SM remains: Increase temp to 100°C.
-
If Pd-Black forms: Add 1-2 mol% additional catalyst dissolved in degassed dioxane.
-
-
Workup: Filter through a Celite pad (to remove Pd/S complexes) and elute with EtOAc. Wash with brine to remove residual boronic acid salts.
Visualizing the Mechanism: The "Sulfur Trap"
The diagram below illustrates why standard ligands fail and how bulky ligands (L_Bulky) succeed.
Figure 2: Competition between Sulfur coordination (Poisoning) and Oxidative Addition.
Frequently Asked Questions (FAQs)
Q: Can I use DMF or DMSO as solvents? A: Use with caution. While they solubilize polar substrates, DMSO itself is a sulfur-based ligand and can compete for the metal center, exacerbating the poisoning issue at lower temperatures. DMF can decompose to dimethylamine at high temps (>100°C), leading to catalyst poisoning via nitrogen coordination. Dioxane or Toluene are safer starting points.
Q: My reaction works for 2-bromothiophene but fails for 3-bromothiophene. Why? A: This is an electronic effect.[5] The C2 position is more electron-deficient (inductive effect of Sulfur) than C3, making oxidative addition faster at C2. For 3-bromothiophene, you need a more active catalyst (e.g., XPhos Pd G3 ) and higher temperatures to overcome the higher activation barrier [1].
Q: I see "Pd-Black" precipitate immediately upon heating. What does this mean? A: This indicates "Catalyst Crash-out." The ligands have dissociated, and the Pd(0) atoms have aggregated into inactive nanoparticles. This confirms your ligand is too weak or too labile. Switch to a bidentate ligand like dppf or Xantphos which holds the metal more tightly [2].[6]
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[7] Accounts of Chemical Research, 2007.[7]
-
Burke, M. D., et al. "A Simple and General Solution for the Iterative Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2009.[7]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
Technical Support Center: Purification of Amine Products from 4-Bromothiophene-2-carboxaldehyde
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in removing unreacted 4-bromothiophene-2-carboxaldehyde from their amine products, typically formed through reductive amination or related reactions.
Troubleshooting Common Issues
This section addresses frequently encountered problems during the purification process in a direct question-and-answer format.
Q1: My final amine product has a persistent yellow or brownish tint, even after initial workup. What is the likely cause?
A1: A persistent yellow or brown color in your amine product often indicates the presence of unreacted 4-bromothiophene-2-carboxaldehyde or related impurities. This aldehyde is a pale yellow solid and can impart color to your product even at low concentrations.[1] Standard aqueous workups may not be sufficient to completely remove it, especially if the product and starting material have similar solubilities.
Q2: I'm observing unexpected peaks in the aromatic region of my ¹H NMR spectrum. Could this be the unreacted aldehyde?
A2: Yes, it is highly probable. 4-Bromothiophene-2-carboxaldehyde has characteristic signals in the aromatic region of an NMR spectrum. Specifically, you would expect to see two singlets for the thiophene ring protons and a singlet for the aldehyde proton.[2] If you suspect its presence, comparing the spectrum of your product with a reference spectrum of the starting aldehyde can confirm the impurity.
Q3: My column chromatography purification is not effectively separating the amine product from the aldehyde. What can I do?
A3: Co-elution during column chromatography is a common issue when the polarity of the product and the unreacted starting material are similar. If you are using silica gel, the acidic nature of the silica can sometimes cause degradation of imine intermediates, which can complicate purification.[3] Consider adding a small amount of a basic modifier like triethylamine to the eluent to improve the separation and stability of the amine product.[3] Alternatively, switching to a different stationary phase, such as alumina, may be beneficial.[3]
Purification Protocols
This section provides detailed, step-by-step methodologies for the effective removal of unreacted 4-bromothiophene-2-carboxaldehyde.
Protocol 1: Acid-Base Extraction
This is often the most effective first-line approach, leveraging the basicity of the amine product to separate it from the neutral aldehyde.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated amine product will move to the aqueous layer, while the unreacted aldehyde remains in the organic layer.[4]
-
Separate the aqueous layer containing the amine salt.
-
Wash the organic layer with the dilute acid solution one or two more times to ensure complete extraction of the amine.
-
Combine all aqueous layers.
-
Make the combined aqueous layer basic by adding a suitable base (e.g., 1 M NaOH) until the pH is above 10. This will deprotonate the amine, often causing it to precipitate or form an oily layer.
-
Extract the now-neutral amine product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Protocol 2: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution, offering a simple filtration-based purification.[5] For removing unreacted aldehydes, a resin functionalized with an amine or a hydrazine derivative is effective.[6][7][8]
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable solvent in which the scavenger resin is also compatible.
-
Add the appropriate aldehyde scavenger resin to the solution. The amount of resin should be in excess relative to the estimated amount of unreacted aldehyde.
-
Stir the mixture at room temperature. The reaction time will depend on the specific resin and the reactivity of the aldehyde. Monitor the reaction by TLC or another suitable analytical technique to determine when all the aldehyde has been consumed.
-
Once the reaction is complete, filter off the resin.
-
Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified amine product.
Protocol 3: Recrystallization
If your amine product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent can be found in which the aldehyde is more soluble at lower temperatures.[9][10]
Step-by-Step Methodology:
-
Select a suitable solvent or solvent system by testing the solubility of your crude product in various solvents at both room temperature and elevated temperatures.
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the amine product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals to obtain the purified amine product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 4-bromothiophene-2-carboxaldehyde that are relevant for purification?
A1: Understanding the physical properties is crucial for selecting the right purification strategy.
| Property | Value |
| Molecular Weight | 191.05 g/mol [11] |
| Appearance | Dark cream to pale yellow crystals or powder[1] |
| Melting Point | 44-46 °C |
| Boiling Point | 114-115 °C at 11 mmHg |
| Solubility | Generally soluble in common organic solvents.[4] |
Q2: Can I use distillation to remove the unreacted aldehyde?
A2: Distillation can be a viable option if there is a significant difference in the boiling points of your amine product and 4-bromothiophene-2-carboxaldehyde, and if your product is thermally stable.[4][9] Given the relatively high boiling point of the aldehyde, this method is more likely to be successful if your amine product is significantly more volatile.
Q3: Are there any safety precautions I should be aware of when working with 4-bromothiophene-2-carboxaldehyde?
A3: Yes, 4-bromothiophene-2-carboxaldehyde is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Purification Strategy Workflow
The following diagram illustrates a decision-making workflow for selecting the most appropriate purification method.
Caption: Decision workflow for purification strategy.
References
- Amine Manufacturing Process: Comprehensive Guide to Amines. diplomata comercial.
- Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. (2025).
- Scavenger Resins - Amerigo Scientific. Amerigo Scientific.
- New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes | Organic Letters. ACS Publications. (2004).
- New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. PubMed. (2004).
- Workup: Amines. University of Rochester Department of Chemistry.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. American Chemical Society.
- Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. (2022).
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016).
- Aldehyde Scavenger — Chemicals based on active polyamine compounds.
- How to separate imine from reaction mixture? - ECHEMI.
- Is it possible to purify imine using column chromatography? - ResearchGate. (2015).
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
- CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. (2025).
- How to induce precipitation for imine for condensation reaction between amine and aldehyde? | ResearchGate. (2021).
- 4-Bromothiophene-2-carboxaldehyde. Chem-Impex.
- 4-Bromothiophene-2-carboxaldehyde, 96% 5 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
- 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. PubChem.
- 4-Bromo-2-thiophenecarboxaldehyde 90 18791-75-8. Sigma-Aldrich.
- 4-Bromothiophene-2-carboxaldehyde, 96% 5 g | Buy Online | Thermo Scientific Chemicals.
- After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes. Organic Syntheses Procedure.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC. (2013).
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
- Removing Amine Groups in Synthesis Reactions : r/OrganicChemistry. Reddit. (2025).
Sources
- 1. 4-Bromothiophene-2-carboxaldehyde, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromothiophene-2-carboxaldehyde, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Validation & Comparative
1H NMR Structural Validation of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
A Comparative Guide to Solvent Selection and Regioisomeric Purity Analysis
Executive Summary
In the synthesis of thiophene-based scaffolds for kinase inhibitors and GPCR ligands, N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine serves as a critical intermediate. However, its validation presents two distinct analytical challenges that standard high-throughput NMR often misses:
-
Regioisomeric Ambiguity: Electrophilic bromination of thiophene naturally favors the 5-position. Confirming the 4-bromo substitution requires precise analysis of coupling constants (
), not just integration. -
Proton Exchange Dynamics: The secondary amine (
) is frequently invisible or broadened in Chloroform- ( ), obscuring crucial connectivity data.
This guide compares the standard analytical approach (
Structural Analysis & Theoretical Prediction[1]
Before analyzing the spectrum, we must deconstruct the spin systems. The molecule consists of three distinct domains:
-
The Thiophene Ring: A 2,4-disubstituted system.[1]
-
The Linker: An isolated methylene (
) group. -
The Cyclopentyl Amine: A secondary amine attached to a methine (
) and a flexible cycloalkane ring.
The Critical Differentiator: Thiophene Coupling ( )
The most common synthetic failure mode is the formation of the 5-bromo isomer. We distinguish these by the coupling constants of the remaining ring protons.
| Feature | Target: 4-Bromo Isomer (2,4-subst.) | Alternative: 5-Bromo Isomer (2,5-subst.) |
| Proton Positions | H3 and H5 | H3 and H4 |
| Relationship | Meta-like (separated by one carbon) | Ortho-like (adjacent carbons) |
| Coupling ( | ||
| Visual Appearance | Sharp singlets or very tight doublets | Clearly split doublets |
Comparative Analysis: Solvent System Performance
The choice of solvent dictates whether you see a "partial structure" or the "complete connectivity."
Scenario A: The Standard Approach ( )
-
Behavior: In non-polar
, the amine proton undergoes rapid chemical exchange with trace water or acids. -
Outcome: The
signal is often a broad hump or completely invisible. The adjacent methylene ( ) appears as a singlet. -
Risk: You cannot confirm if the amine is protonated, secondary, or tertiary solely by proton count.
Scenario B: The Optimized Approach ( )
-
Behavior:
is a hydrogen-bond acceptor. It "locks" the amine proton in place, slowing the exchange rate on the NMR timescale. -
Outcome: The
signal appears as a sharp multiplet (often a broad singlet or doublet). Crucially, it may couple to the adjacent methylene, splitting the singlet into a doublet. -
Verdict:
is the required solvent for full characterization of this secondary amine.
Experimental Protocol
Method 1: Sample Preparation & Acquisition
-
Concentration:
of sample in solvent. -
Tube Quality: High-precision
tubes (avoid economy tubes to prevent shimming artifacts on small -couplings). -
Temperature:
(Standard).
Method 2: Acquisition Parameters (Bruker/Varian Standard)
To resolve the
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.
-
Acquisition Time (AQ):
. High digital resolution is vital to resolve the splitting. -
Relaxation Delay (D1):
. Ensure full relaxation of aromatic protons for accurate integration. -
Scans (NS): 16 (minimum) to 64.
-
Processing: Apply an exponential window function with
. Do not use high LB ( ) as it will artificially broaden the peaks and hide the meta-coupling.
Data Presentation & Assignment
Table 1: Predicted Chemical Shifts ( ) in
| Position | Type | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| Thiophene H5 | Ar-H | Doublet ( | Deshielded by S and Br; meta-coupling. | |||
| Thiophene H3 | Ar-H | Doublet ( | Shielded relative to H5; meta-coupling. | |||
| Linker | Singlet | - | May appear as doublet if NH couples. | |||
| Amine | Broad | - | Varies with conc./water. | |||
| Cyclopentyl | Multiplet | Methine adjacent to N. | ||||
| Cyclopentyl | Multiplet | - | ||||
| Cyclopentyl | Multiplet | - | ||||
| Cyclopentyl | Multiplet | - |
> Note: Chemical shifts are estimated based on substituent additivity rules for thiophenes and secondary amines in DMSO.
Visualization: Regioisomer Determination Logic
Figure 1: Decision tree for confirming the regio-chemistry of bromothiophenes based on J-coupling magnitude.
Mechanistic Insight: Why DMSO?
The superior resolution of the amine proton in DMSO is not accidental; it is a predictable solvatochromic effect.
Figure 2: Mechanism of solvent-solute interaction affecting the visibility of the secondary amine proton.
Troubleshooting & Self-Validation
To ensure your data is trustworthy, apply these self-checks:
-
The "Satellite" Check: If the thiophene doublets look like singlets, check the
satellites of the solvent peak. If the satellites are sharp but your thiophene peaks are broad, your -coupling is unresolved due to processing (LB too high) or acquisition time (AQ too short). -
The Integration Ratio: The integral of the thiophene region (
) must match the integral of the linker ( ) exactly. A deviation suggests a mixture of the 4-bromo and 5-bromo isomers (which often co-elute). -
Water Peak Interference: In
, the water peak appears around . Ensure it does not overlap with the linker signal ( ) or the cyclopentyl methine ( ). If overlap occurs, add a drop of (shaking will collapse the NH, but move the water/OH signal).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for coupling constants of heterocycles).
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
SDBS Web. (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds." (Authoritative database for thiophene reference spectra).
-
Reich, H. J. (University of Wisconsin). "Structure Determination Using NMR: Thiophene Coupling Constants." (Definitive guide on heterocyclic J-values).
Sources
LC-MS fragmentation pattern of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
Technical Guide: LC-MS/MS Characterization and Fragmentation Dynamics of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
Core Directive & Executive Summary
This guide provides an in-depth technical analysis of the fragmentation behavior of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine (hereafter referred to as BT-CPA ). Unlike generic templates, this document focuses on the specific analytical challenges posed by the bromine isotopic signature and the secondary amine/thiophene moiety interaction .
The Analytical Challenge:
BT-CPA contains a secondary amine (proton acceptor) and a brominated thiophene ring (electron-rich, distinct isotope pattern). The primary challenge in LC-MS method development is distinguishing the characteristic doublet isotope pattern (
Comparison Scope: This guide compares:
-
Ionization Modes: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI).[1][2]
-
Dissociation Techniques: Collision-Induced Dissociation (CID) vs. Higher-Energy Collisional Dissociation (HCD).
Theoretical Mass Spectrometry Profile
Before experimental execution, the theoretical exact mass and isotopic distribution must be established to validate precursor selection.
Table 1: Physicochemical & Mass Spectral Properties
| Property | Value / Description |
| Chemical Formula | |
| Monoisotopic Mass ( | 259.0025 Da |
| Monoisotopic Mass ( | 261.0005 Da |
| Precursor Ion | m/z 260.01 ( |
| Isotopic Ratio | ~1:1 (Characteristic Bromine Doublet) |
| LogP (Predicted) | ~3.2 (Moderately Lipophilic) |
| pKa (Base) | ~9.5 (Secondary Amine) |
Method Comparison: Performance Evaluation
This section objectively compares alternative ionization and fragmentation strategies.
A. Ionization Source: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | APCI | Verdict for BT-CPA |
| Ionization Mechanism | Solution-phase protonation. Ideal for basic amines. | Gas-phase ion-molecule reactions. Better for neutrals. | ESI is Superior. |
| Sensitivity | High for BT-CPA due to the accessible lone pair on the secondary amine. | Moderate. The thiophene ring is stable, but the amine protonates more efficiently in ESI. | ESI provides ~5-10x higher S/N ratio. |
| Matrix Tolerance | Susceptible to ion suppression from phospholipids. | More robust against matrix effects. | Use APCI only if analyzing in complex plasma matrices where ESI suppression is unmanageable. |
| In-Source Fragmentation | Low (Soft ionization). Preserves molecular ion | Higher thermal energy may cause premature loss of the cyclopentyl group. | ESI is preferred for quantitative MRM development. |
B. Fragmentation Mode: CID vs. HCD
-
CID (Resonant Excitation): Best for "stripping" the molecule. It tends to break the weakest bond first (the C-N bond).
-
HCD (Beam-Type): Provides a wider range of internal energies. It is superior for generating "fingerprint" spectra that include ring-opening fragments of the thiophene moiety.
Recommendation: For standard quantitation (PK studies), use CID to generate the stable product ion at m/z 191/193. For structural elucidation (metabolite ID), use HCD .
Detailed Fragmentation Pathway
The fragmentation of BT-CPA is driven by the protonated nitrogen. The positive charge directs the cleavage, primarily resulting in
Primary Pathway: -Cleavage (Loss of Cyclopentyl Radical)
The most abundant transition involves the cleavage of the bond adjacent to the nitrogen (on the cyclopentyl side), driven by the stability of the resulting iminium ion.
-
Precursor: m/z 260.01 (
Br) -
Neutral Loss:
(Cyclopentyl radical, 69 Da) -
Product Ion: m/z 191.01 (Secondary Iminium Ion)
-
Significance: This fragment retains the bromine , preserving the 1:1 isotopic doublet (191/193). This is the Quantifier Transition .
Secondary Pathway: C-N Inductive Cleavage (Benzylic-like)
Cleavage occurs between the nitrogen and the methylene group attached to the thiophene.
-
Precursor: m/z 260.01
-
Option A (Charge on Amine): Formation of Cyclopentylammonium ion.
-
Product Ion: m/z 86.09 (
) -
Note: Loses the specific bromine signature. Good for confirmation, bad for specificity.
-
-
Option B (Charge on Thiophene): Formation of (4-bromothiophen-2-yl)methyl cation.
-
Product Ion: m/z 174.92 (
Br) -
Note: This carbocation is resonance stabilized by the thiophene ring.
-
Visualized Fragmentation Mechanism
Figure 1: Proposed fragmentation pathways for N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine under ESI-MS/MS conditions.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by utilizing the bromine isotope ratio as an internal quality check.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg BT-CPA in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Validation Check: Inject the working standard.[2] The TIC should show a single peak. The MS spectrum must show two peaks at 260 and 262 with equal intensity. If the 262 peak is missing, the bromine has been lost (degradation) or the compound is incorrect.
Step 2: LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B (Elution expected ~2.5 - 3.0 min due to LogP 3.2)
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
Step 3: MS/MS Parameters (Optimization Workflow)
Workflow Diagram:
Figure 2: Method development workflow for optimizing BT-CPA detection.
Recommended MRM Transitions (Triple Quadrupole):
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Rationale |
| 260.0 | 191.0 | 15 - 20 | Quantifier | Most abundant; retains Br specificity. |
| 260.0 | 86.1 | 25 - 30 | Qualifier 1 | Confirming amine structure. |
| 260.0 | 175.0 | 35 - 40 | Qualifier 2 | Confirming thiophene headgroup. |
| 262.0 | 193.0 | 15 - 20 | Validation | Must co-elute with 260->191 to confirm Br presence. |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on -cleavage mechanisms in amines).
-
Karminski-Zamola, G., et al. (1995).[5] Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives. Rapid Communications in Mass Spectrometry, 9(4), 282-288.[5] Link
-
Biotage. (2023).[6] When should I choose APCI or ESI for my flash column chromatography? Biotage Blog. Link
-
Kusano, M., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by EI-GC-MS and ESI-LC-MS. Molecules, 23(3).[6] Link
-
BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. (Reference for Bromine isotope patterns). Link
Sources
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. microsaic.com [microsaic.com]
- 3. mdpi.com [mdpi.com]
- 4. verdeanalitica.com.br [verdeanalitica.com.br]
- 5. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
